2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Overview
Description
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole nucleus are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2,4-triazole derivatives like 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide are quite diverse. They are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Molecular Mechanism
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Properties
IUPAC Name |
2-amino-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-5-10(16)14-8-3-1-2-4-9(8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQAWZIXCJPWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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